molecular formula C9H8Cl2F2O B14038395 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene

Cat. No.: B14038395
M. Wt: 241.06 g/mol
InChI Key: VHHIDYLVALGYAN-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is a chemical compound with the molecular formula C9H8Cl2F2O. It is characterized by the presence of chlorine, fluorine, and ethyl groups attached to a benzene ring, along with a difluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene typically involves the chlorination and fluorination of suitable precursor compounds. One common method involves the reaction of 1,3-dichloro-2-ethylbenzene with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to maximize yield and purity. The final product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential effects on biological systems and as a tool in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-difluoromethoxy-5-ethylbenzene
  • 1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane

Uniqueness

1,3-Dichloro-5-difluoromethoxy-2-ethylbenzene is unique due to its specific arrangement of chlorine, fluorine, and ethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H8Cl2F2O

Molecular Weight

241.06 g/mol

IUPAC Name

1,3-dichloro-5-(difluoromethoxy)-2-ethylbenzene

InChI

InChI=1S/C9H8Cl2F2O/c1-2-6-7(10)3-5(4-8(6)11)14-9(12)13/h3-4,9H,2H2,1H3

InChI Key

VHHIDYLVALGYAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1Cl)OC(F)F)Cl

Origin of Product

United States

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